METHYL 6-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Overview
Description
METHYL 6-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzothiophene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used include bromine, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
METHYL 6-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 6-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-3,5-DIMETHYL-1H-PYRAZOLE
Uniqueness
METHYL 6-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 6-[[2-(4-bromo-5-methylpyrazol-1-yl)acetyl]amino]-3-chloro-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O3S/c1-8-11(17)6-19-21(8)7-13(22)20-9-3-4-10-12(5-9)25-15(14(10)18)16(23)24-2/h3-6H,7H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKNRNWULJPCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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